N-Propoxybenzamide
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Overview
Description
N-Propoxybenzamide: is an organic compound with the chemical formula C10H13NO2 It is a derivative of benzamide, where the benzene ring is substituted with a propoxy group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Carboxylic Acids and Amines: N-Propoxybenzamide can be synthesized through the direct condensation of benzoic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is efficient and eco-friendly.
From Acid Chlorides: Another common method involves the reaction of benzoyl chloride with propylamine in the presence of a base such as pyridine.
From Esters: The esterification of benzoic acid followed by aminolysis with propylamine can also yield this compound.
Industrial Production Methods: Industrial production often utilizes the direct condensation method due to its high yield and efficiency. The use of ultrasonic irradiation and green catalysts makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry: N-Propoxybenzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an antioxidant and antibacterial agent. It has shown promising results in scavenging free radicals and inhibiting bacterial growth .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: this compound is used in the production of polymers and other industrial materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-Propoxybenzamide involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . In antibacterial applications, it disrupts bacterial cell walls and inhibits essential bacterial enzymes .
Comparison with Similar Compounds
2-Propoxybenzamide: Similar in structure but with the propoxy group at the ortho position.
Benzamide: The parent compound without the propoxy group.
2-Ethoxybenzamide: A homologue with an ethoxy group instead of a propoxy group.
Uniqueness: N-Propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propoxy group enhances its solubility and reactivity compared to benzamide and other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it valuable in synthetic chemistry, biological research, and industrial applications. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
IUPAC Name |
N-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-8-13-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGMLEAKHAEWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCONC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510822 |
Source
|
Record name | N-Propoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64648-16-4 |
Source
|
Record name | N-Propoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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